![molecular formula C16H13N5O B10977575 1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B10977575.png)
1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole
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Overview
Description
5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that incorporates benzimidazole, pyridine, and oxadiazole moieties. These structural features endow the compound with a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE typically involves multi-step reactions. The process often begins with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The pyridine moiety can be introduced through various methods, including the reaction of pyridine derivatives with suitable electrophiles . The final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The pyridine and oxadiazole rings contribute to the compound’s ability to interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Oxadiazole derivatives: Investigated for their potential as anti-inflammatory and antiviral agents
Uniqueness
5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE is unique due to its combination of three different heterocyclic moieties, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H13N5O |
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Molecular Weight |
291.31 g/mol |
IUPAC Name |
5-[2-(benzimidazol-1-yl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13N5O/c1-2-6-14-13(5-1)18-11-21(14)9-7-15-19-16(20-22-15)12-4-3-8-17-10-12/h1-6,8,10-11H,7,9H2 |
InChI Key |
COLRBVSLSWUXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC3=NC(=NO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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